Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

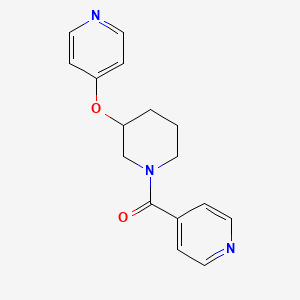

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with a pyridinyloxy group at the 3-position and a pyridin-4-yl methanone moiety at the 1-position. This structure combines aromatic pyridine rings with a flexible piperidine scaffold, making it a candidate for exploring interactions with biological targets such as enzymes or transporters.

Properties

IUPAC Name |

pyridin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(13-3-7-17-8-4-13)19-11-1-2-15(12-19)21-14-5-9-18-10-6-14/h3-10,15H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMMSOKHORRBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with piperidine intermediates under controlled conditions. For instance, the reaction may involve the use of pyridine-4-carboxylic acid and 3-(pyridin-4-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows researchers to create more complex molecules. Notably, it can participate in:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Involving nucleophilic substitution reactions that modify functional groups on the rings.

Biology

The compound has been extensively studied for its biological activities, particularly its potential as an enzyme inhibitor. It has shown promise in:

- Antimicrobial Activity : Exhibiting effects against various bacterial strains.

- Anticancer Properties : Acting as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Medicine

In the medical field, this compound is being investigated for:

- Therapeutic Applications : Its unique reactivity and structural features make it suitable for developing new drugs targeting diseases characterized by abnormal cell growth.

- Drug Development : The compound's interactions with specific molecular targets highlight its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

(a) Piperidin-1-yl(pyridin-4-yl)methanone (Compound 33)

(b) Pyridin-4-yl(pyrrolidin-1-yl)methanone (Compound 32)

- Structure : Replaces the piperidine ring with a pyrrolidine ring.

- Synthesis : Lower yield (46%) compared to Compound 33, attributed to the smaller, more strained pyrrolidine ring .

- Key Difference : The five-membered pyrrolidine ring may alter conformational flexibility and binding kinetics relative to the six-membered piperidine in the target compound.

Methanone Derivatives with Bioactive Substituents

(a) Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone

(b) (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

Table 1: Structural and Functional Properties

Key Observations:

Biological Relevance : Compounds with pyridine and piperidine motifs, such as those in , show GLUT4-binding activity, suggesting the target compound could share similar mechanisms .

Synthetic Accessibility : The target compound’s synthesis complexity is likely higher than simpler analogs like Compound 33 due to the additional pyridinyloxy substitution .

Biological Activity

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which combines multiple heterocycles, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring, a piperidine moiety, and an ether linkage (pyridin-4-yloxy). The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Piperidine Ring : This is usually achieved through cyclization reactions involving appropriate substrates.

- Introduction of the Pyridine Group : Nucleophilic substitution reactions are employed to attach the pyridine moiety to the piperidine structure.

- Final Coupling : The final product is obtained through coupling reactions that yield the methanone structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several domains.

Pharmacological Properties

- Antinociceptive Activity : Research indicates that this compound exhibits significant analgesic properties, potentially useful in treating pain disorders.

- CNS Activity : The compound has shown promise in modulating neurotransmitter systems, suggesting applications in neuropharmacology for conditions like anxiety and depression.

- Antitumor Effects : Preliminary studies have indicated that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation into its anticancer mechanisms.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : It has been reported to interact with sigma receptors and histamine receptors, impacting pain perception and neurochemical signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

Q & A

Q. What are the common synthetic routes for Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone?

The compound is typically synthesized via coupling reactions. For example, amide bond formation can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, with diisopropylethylamine (DIPEA) as a base . Piperidine and pyridine derivatives are often functionalized through nucleophilic substitution or cross-coupling reactions, as seen in analogous syntheses .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron radiation or laboratory sources. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging Fourier transform methods and least-squares optimization to model electron density . Hydrogen bonding and π-π stacking interactions can be analyzed to confirm stereochemistry.

Q. What safety precautions are recommended for handling this compound?

While no GHS classification is reported, standard lab safety protocols apply: use nitrile gloves, lab coats, and fume hoods. Avoid inhalation or skin contact; in case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of nucleophile), solvent polarity (e.g., THF for better solubility), and temperature (0–25°C to minimize side reactions). Catalytic additives like DMAP (10 mol%) enhance coupling efficiency . Monitoring via TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps.

Q. How to design structure-activity relationship (SAR) studies using its analogs?

SAR requires synthesizing derivatives with modifications to the piperidine or pyridine moieties (e.g., substituting pyridin-4-yloxy with other aryl groups). Biological assays (e.g., enzyme inhibition, receptor binding) are conducted to correlate structural changes (e.g., logP, steric bulk) with activity. Computational tools like CoMFA or molecular docking predict binding affinities .

Q. How to address discrepancies in solubility data across studies?

Solubility variations arise from differences in purity, solvent polarity (e.g., DMSO vs. water), and measurement techniques (e.g., nephelometry vs. HPLC). Standardize protocols using USP buffers and control temperature (25°C). For low-solubility batches, consider salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .

Q. What computational methods predict its interactions with biological targets?

Molecular dynamics (MD) simulations model ligand-receptor dynamics over time, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Docking software (AutoDock, Schrödinger) identifies binding poses, and free-energy perturbation (FEP) quantifies binding affinity changes for mutant receptors .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on bond angles or torsion angles?

Discrepancies may stem from crystal packing effects or refinement artifacts. Re-analyze raw diffraction data with updated software (e.g., SHELXL 2023), and validate against spectroscopic data (NMR, IR). If torsion angles deviate >5°, consider polymorph screening or temperature-dependent crystallography .

Q. Why do toxicity profiles vary in different studies?

Variations arise from assay conditions (e.g., cell lines, exposure duration) or impurity profiles (e.g., residual solvents). Conduct toxicity screens (e.g., Ames test, MTT assay) under standardized OECD guidelines. LC-MS purity checks (>95%) and metabolite profiling (e.g., CYP450 assays) clarify intrinsic vs. impurity-driven toxicity .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | EDC/DMAP | |

| Solvent | CH₂Cl₂ | |

| Temperature | 0–25°C | |

| Reaction Time | 16 hours |

Table 2: Safety and Storage Guidelines

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Incompatible Agents | Strong oxidizers | |

| Personal Protection | Fume hood, nitrile gloves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.